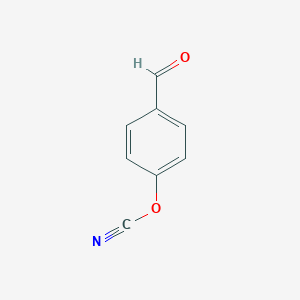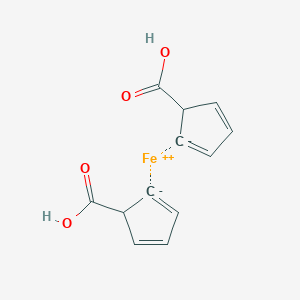
シクロペンタ-2,4-ジエン-1-カルボン酸;鉄(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) is a coordination compound that features a cyclopentadienyl ligand bonded to an iron(2+) ion This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties
科学的研究の応用
Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying iron-containing enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anticancer agents.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
作用機序
Target of Action
It’s known that cyclopentadiene derivatives are often involved in diels-alder reactions .
Mode of Action
Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) likely interacts with its targets through a mechanism involving sigmatropic shifts. In a study of a similar compound, cyclopenta-2,4-dien-1-yltrimethylsilane, it was found that the degenerate sigmatropic migration of Si(Me)3 was the dominant factor . This process involves the critical interconversion between the 2,4-dienyl isomer and 1,4-dienyl isomer .
Biochemical Pathways
The compound’s involvement in diels-alder reactions suggests it may influence pathways involving cycloaddition reactions .
Result of Action
It’s known that cyclopentadienone derivatives can be very unstable and react with themselves in a diels-alder reaction to give a more stable dimer . All attempts to synthesize cyclopenta-2,4-dien-1-one have yielded only a dimerization product .
Action Environment
The action of Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) can be influenced by environmental factors such as temperature. For instance, the dynamic processes of cyclopenta-2,4-dien-1-yltrimethylsilane in its Diels–Alder addition were found to be temperature-dependent .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) typically involves the reaction of cyclopentadiene with iron salts under controlled conditions. One common method involves the reaction of cyclopentadiene with iron(II) chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent oxidation of the iron(2+) ion.
Industrial Production Methods
Industrial production of cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) often involves large-scale reactions using similar methods to those used in laboratory synthesis. The process typically includes the purification of the product through recrystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The iron(2+) ion can be oxidized to iron(3+) under certain conditions.
Reduction: The compound can be reduced back to iron(2+) from iron(3+).
Substitution: Ligands on the iron center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iron(2+) ion typically results in the formation of iron(3+) complexes, while reduction can regenerate the iron(2+) state.
類似化合物との比較
Similar Compounds
Ferrocene: Another iron-containing compound with a similar cyclopentadienyl ligand structure.
Ruthenocene: A ruthenium analog of ferrocene with similar properties.
Manganocene: A manganese analog with comparable structural features.
Uniqueness
Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) is unique due to its specific ligand structure and the presence of a carboxylic acid functional group, which can influence its reactivity and applications. Compared to ferrocene, it offers different electronic properties and potential for functionalization, making it a versatile compound in various research fields.
特性
CAS番号 |
1293-87-4 |
|---|---|
分子式 |
C12H20FeO4 |
分子量 |
284.13 g/mol |
IUPAC名 |
cyclopentanecarboxylic acid;iron |
InChI |
InChI=1S/2C6H10O2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*5H,1-4H2,(H,7,8); |
InChIキー |
TVIVBANEEXZBHJ-UHFFFAOYSA-N |
SMILES |
C1=CC([C-]=C1)C(=O)O.C1=CC([C-]=C1)C(=O)O.[Fe+2] |
正規SMILES |
C1CCC(C1)C(=O)O.C1CCC(C1)C(=O)O.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



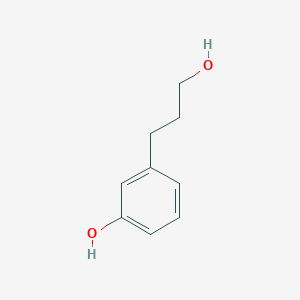
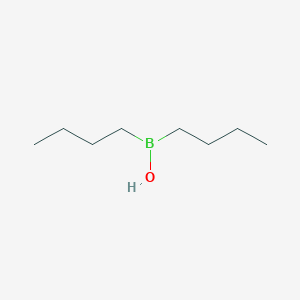
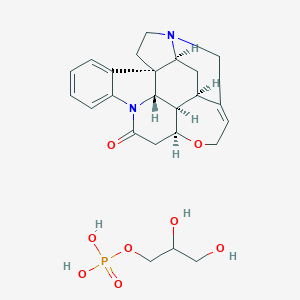
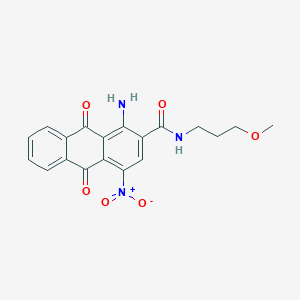
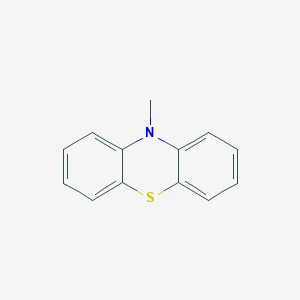
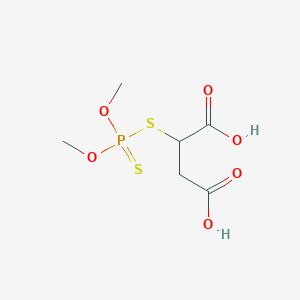
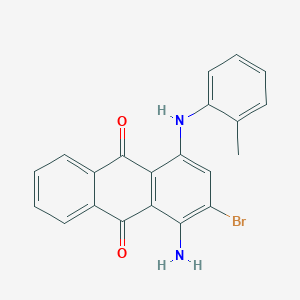
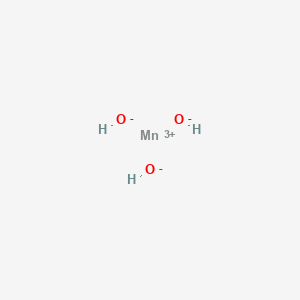
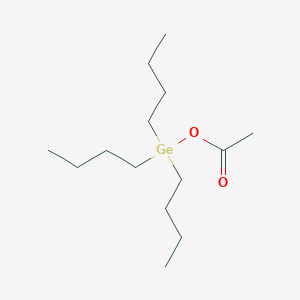
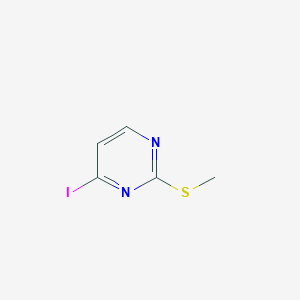
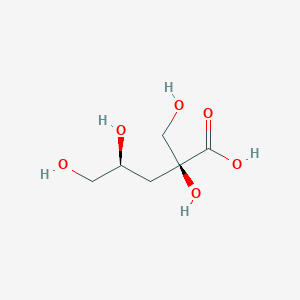
![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)
